![molecular formula C15H16N2O2S B2596503 3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione CAS No. 321574-19-0](/img/structure/B2596503.png)
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione
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Overview
Description
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a complex organic compound that features a pyrazole ring substituted with a phenylethenyl group and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones. The phenylethenyl group is introduced via a Heck reaction, where a palladium-catalyzed coupling of a halogenated pyrazole with styrene is performed. The thiolane-1,1-dione moiety is then incorporated through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated phenylethenyl derivatives
Scientific Research Applications
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties .
Mechanism of Action
The mechanism of action of 3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity to certain proteins, while the thiolane-1,1-dione moiety can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione: shares similarities with other pyrazole derivatives and thiolane-containing compounds.
3-(5-phenyl-1H-pyrazol-1-yl)thiolane-1,1-dione: Lacks the ethylene bridge, resulting in different reactivity.
5-(2-phenylethenyl)-1H-pyrazole: Does not contain the thiolane moiety, affecting its chemical properties
Uniqueness
The unique combination of the pyrazole ring, phenylethenyl group, and thiolane-1,1-dione moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-{5-[(E)-2-phenylethenyl]-1H-pyrazol-1-yl}-1lambda6-thiolane-1,1-dione is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure
The molecular formula of this compound is C13H13N2O2S. The compound features a thiolane ring with a pyrazole moiety, which is crucial for its biological activity. The structure can be represented as follows:
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that a related pyrazole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is well-documented. This compound was evaluated against several bacterial strains. Preliminary results suggested that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound may reduce inflammation by modulating these pathways .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
Study | Activity | Findings |
---|---|---|
Study A | Anticancer | Induced apoptosis in MCF7 cells; IC50 = 15 µM |
Study B | Antimicrobial | Effective against Staphylococcus aureus; MIC = 32 µg/mL |
Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages |
Properties
IUPAC Name |
3-[5-[(E)-2-phenylethenyl]pyrazol-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-20(19)11-9-15(12-20)17-14(8-10-16-17)7-6-13-4-2-1-3-5-13/h1-8,10,15H,9,11-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNAEVOUDXWVQH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=CC=N2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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